Cas no 2228377-55-5 (3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine)

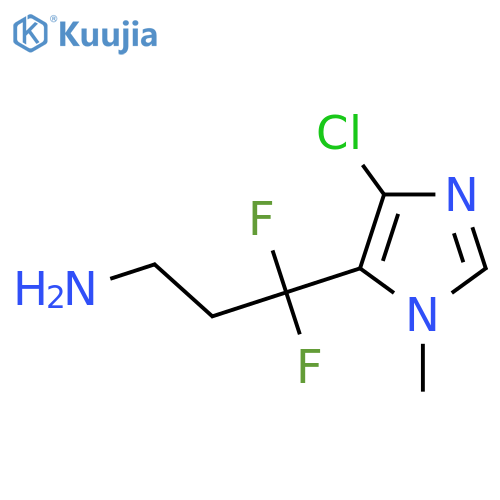

2228377-55-5 structure

商品名:3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine

- 2228377-55-5

- EN300-1956215

-

- インチ: 1S/C7H10ClF2N3/c1-13-4-12-6(8)5(13)7(9,10)2-3-11/h4H,2-3,11H2,1H3

- InChIKey: BILRIYAAIRQAGC-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(CCN)(F)F)N(C)C=N1

計算された属性

- せいみつぶんしりょう: 209.0531313g/mol

- どういたいしつりょう: 209.0531313g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 43.8Ų

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1956215-10.0g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine |

2228377-55-5 | 10g |

$9704.0 | 2023-05-31 | ||

| Enamine | EN300-1956215-0.1g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine |

2228377-55-5 | 0.1g |

$1986.0 | 2023-09-17 | ||

| Enamine | EN300-1956215-0.5g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine |

2228377-55-5 | 0.5g |

$2167.0 | 2023-09-17 | ||

| Enamine | EN300-1956215-5.0g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine |

2228377-55-5 | 5g |

$6545.0 | 2023-05-31 | ||

| Enamine | EN300-1956215-10g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine |

2228377-55-5 | 10g |

$9704.0 | 2023-09-17 | ||

| Enamine | EN300-1956215-0.25g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine |

2228377-55-5 | 0.25g |

$2077.0 | 2023-09-17 | ||

| Enamine | EN300-1956215-1.0g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine |

2228377-55-5 | 1g |

$2257.0 | 2023-05-31 | ||

| Enamine | EN300-1956215-0.05g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine |

2228377-55-5 | 0.05g |

$1895.0 | 2023-09-17 | ||

| Enamine | EN300-1956215-5g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine |

2228377-55-5 | 5g |

$6545.0 | 2023-09-17 | ||

| Enamine | EN300-1956215-2.5g |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine |

2228377-55-5 | 2.5g |

$4424.0 | 2023-09-17 |

3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine 関連文献

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

2228377-55-5 (3-(4-chloro-1-methyl-1H-imidazol-5-yl)-3,3-difluoropropan-1-amine) 関連製品

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量